molecular formula C16H20Si2 B14420200 5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline CAS No. 85590-07-4

5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline

Cat. No.: B14420200
CAS No.: 85590-07-4
M. Wt: 268.50 g/mol
InChI Key: QHXSSKNXFGRFAI-UHFFFAOYSA-N
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Description

5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline is a unique organosilicon compound characterized by its distinctive structure, which includes two silicon atoms incorporated into a dibenzocyclooctadiene framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,6,6-tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of tetramethylsilane with a dibenzocyclooctadiene derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form siloxane derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The silicon atoms in the compound can participate in substitution reactions, leading to the formation of various functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents and organometallic reagents are commonly employed.

Major Products Formed

The major products formed from these reactions include siloxane, silane, and various functionalized derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of novel organosilicon compounds.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Biology and Medicine: Research is ongoing to explore its potential as a bioactive compound, although specific applications are still under investigation.

    Industry: It is used in the production of silicon-based materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 5,5,6,6-tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline exerts its effects involves interactions with various molecular targets. The silicon atoms in the compound can form stable bonds with other elements, leading to the formation of new compounds with unique properties. The pathways involved in these interactions are still being studied, but they are believed to involve the formation of intermediate complexes that facilitate the desired reactions.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dihydrodibenzo[c,e][1,2]azaborinines: These compounds have similar structural frameworks but contain boron and nitrogen atoms instead of silicon.

    5,6-Dihydrodibenzo[c,g][1,2]diazocine: This compound features nitrogen atoms in the ring structure, leading to different chemical properties.

Uniqueness

5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline is unique due to the presence of silicon atoms, which impart distinct chemical and physical properties. These properties include increased stability and the ability to form strong bonds with other elements, making it a valuable compound for various applications.

Properties

CAS No.

85590-07-4

Molecular Formula

C16H20Si2

Molecular Weight

268.50 g/mol

IUPAC Name

5,5,6,6-tetramethylbenzo[c][1,2]benzodisiline

InChI

InChI=1S/C16H20Si2/c1-17(2)15-11-7-5-9-13(15)14-10-6-8-12-16(14)18(17,3)4/h5-12H,1-4H3

InChI Key

QHXSSKNXFGRFAI-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(C2=CC=CC=C2C3=CC=CC=C3[Si]1(C)C)C

Origin of Product

United States

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